1-Bromo-4-tert-butylbenzene

描述

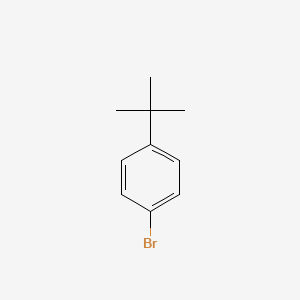

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-bromo-4-tert-butylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCAGOVGSDHHNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192805 | |

| Record name | 1-Bromo-4-(1,1-dimethylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3972-65-4 | |

| Record name | 1-Bromo-4-tert-butylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3972-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(1,1-dimethylethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003972654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3972-65-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Bromo-4-(1,1-dimethylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-(1,1-dimethylethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-Bromo-4-tert-butylbenzene

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a versatile reagent in organic synthesis. The information is presented to support its application in research and development, particularly in the synthesis of novel compounds for drug discovery.

Chemical Identity and Physical Properties

This compound is a clear, colorless to slightly yellow liquid with a benzene-like odor.[1] It is an organobromine compound and a derivative of benzene.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃Br | [1][2][3] |

| Molecular Weight | 213.11 g/mol | [2][4][5] |

| CAS Number | 3972-65-4 | [1][3][6] |

| EC Number | 223-599-2 | [1][3][4] |

| Appearance | Clear colorless to slightly yellow liquid | [1][2][6] |

| Density | 1.229 g/mL at 25 °C | [2][6] |

| Melting Point | 13-16 °C | [3][6] |

| Boiling Point | 80-81 °C at 2 mmHg | [3][6] |

| Flash Point | 97 °C (206.6 °F) | [4][7] |

| Refractive Index | n20/D 1.533 | [4][6] |

| Solubility | Insoluble in water | [6][7][8] |

| SMILES String | CC(C)(C)c1ccc(Br)cc1 | [4][9] |

| InChI Key | XHCAGOVGSDHHNP-UHFFFAOYSA-N | [4][9] |

Chemical Reactivity and Applications

This compound is a key intermediate in the synthesis of various organic compounds.[2][6][10] Its primary reactivity stems from the carbon-bromine bond, which can participate in a variety of coupling reactions and metal-halogen exchange reactions.

Lithium-Bromide Exchange Reactions

A significant reaction of this compound is the lithium-bromide exchange.[2][6] This reaction is typically carried out using organolithium reagents such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) at low temperatures (e.g., 0°C) in various solvents.[6][10] This process generates a highly reactive aryllithium species, which can then be used to form new carbon-carbon or carbon-heteroatom bonds by reacting with a wide range of electrophiles.

Synthesis of Boronic Acids

This compound is a precursor for the synthesis of 4-tert-butylphenylboronic acid.[2][6] This is a crucial reagent in Suzuki coupling reactions, a powerful method for forming carbon-carbon bonds.

Synthesis of Cannabinoid Analogs

The compound has been utilized in the synthesis of 1-deoxy analogs of the synthetic cannabinoids CP-47,497 and CP-55,940.[2][6] This highlights its utility in the development of novel pharmacologically active molecules.

Nitration

This compound can undergo nitration to produce 1-Bromo-4-tert-butyl-2-nitrobenzene.[11]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the electrophilic bromination of tert-butylbenzene (B1681246).[6]

Protocol:

-

To a solution of tert-butylbenzene (1.0 mmol) in dichloromethane (B109758) (0.15 mL), add iron powder (0.03 mmol) at 0°C under an argon atmosphere.[6]

-

Slowly add bromine (1.05 mmol) to the mixture.[6]

-

Stir the reaction mixture at room temperature overnight.[6]

-

Upon completion, wash the reaction mixture with a 1 M NaOH solution.[6]

-

Extract the aqueous layer with dichloromethane (3x).[6]

-

Combine the organic phases, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the product.[6]

Caption: Synthesis of this compound from tert-butylbenzene.

General Protocol for Nitration

This protocol describes the nitration of this compound.[5]

Protocol:

-

In a suitable reaction vessel, combine this compound (15 g) and acetic acid (10 mL).[5]

-

Add nitric acid (6.5 g) and sulfuric acid (13 g) to the mixture.[5]

-

The reaction proceeds as described in "General Method 12" (specific conditions for this method are proprietary to the source).[5]

Caption: Nitration of this compound.

Safety and Handling

This compound is considered hazardous and requires careful handling in a laboratory setting.[12]

Table 2: Hazard Identification and Precautionary Measures

| Hazard Category | Description | Precautionary Statements | Source(s) |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | [4][12][13] |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation (Category 2) | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][12][13] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (Category 3) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor if you feel unwell. | [12][13] |

Handling and Storage:

-

Keep the container tightly closed.[13]

-

Incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[12]

-

Use personal protective equipment as required, including eye shields, gloves, and a respirator if necessary.[4][12]

First-Aid Measures:

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[12][13]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[12][13]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[12][13]

-

Ingestion: Clean mouth with water and get medical attention.[12][13]

Conclusion

This compound is a valuable building block in organic chemistry with well-defined physical and chemical properties. Its ability to undergo lithium-bromide exchange and participate in various coupling reactions makes it a versatile reagent for the synthesis of complex molecules, including those with potential therapeutic applications. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides a foundational understanding for researchers and professionals to effectively and safely utilize this compound in their synthetic endeavors.

References

- 1. Page loading... [wap.guidechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound – Palchem [palchem.com]

- 4. 1-溴-4-叔丁基苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. This compound | 3972-65-4 [chemicalbook.com]

- 7. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. This compound, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 9. This compound | C10H13Br | CID 77595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | CAS#:3972-65-4 | Chemsrc [chemsrc.com]

- 11. 1-Bromo-4-tert-butyl-2-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. Qingdao Jinyu Chemical Co., LTD [jinyuchemical.com]

1-Bromo-4-tert-butylbenzene CAS number 3972-65-4 details

CAS Number: 3972-65-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-4-tert-butylbenzene, a key intermediate in organic synthesis. It includes detailed information on its chemical and physical properties, safety data, spectroscopic analysis, and common experimental protocols.

Chemical and Physical Properties

This compound is a clear, colorless to slightly yellow liquid at room temperature. It is characterized by the presence of a bromine atom and a tert-butyl group attached to a benzene (B151609) ring.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃Br | |

| Molecular Weight | 213.11 g/mol | |

| Appearance | Clear colorless to slightly yellow liquid | |

| Melting Point | 13-16 °C | [1] |

| Boiling Point | 80-81 °C at 2 mmHg | [1] |

| Density | 1.229 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.533 | |

| Flash Point | 97 °C (206.6 °F) | |

| Solubility | Insoluble in water. | [2] |

Safety and Handling

This compound is classified as a hazardous substance. Proper safety precautions should be taken when handling this chemical.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Reference |

| Pictogram | GHS07 | Exclamation Mark | |

| Signal Word | Warning | ||

| Hazard Statements | H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | ||

| Precautionary Statements | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||

| Storage Class | 10 | Combustible liquids |

Personal Protective Equipment (PPE): Wear protective gloves, eye protection (eyeshields), and appropriate laboratory attire.

Experimental Protocols

Synthesis: Electrophilic Bromination of tert-Butylbenzene (B1681246)

A common method for the synthesis of this compound is the electrophilic bromination of tert-butylbenzene, often using bromine in the presence of a Lewis acid catalyst like iron powder.

Materials:

-

tert-Butylbenzene

-

Bromine

-

Iron powder

-

Carbon tetrachloride (or a suitable alternative solvent)

-

10% Sodium hydroxide (B78521) (NaOH) solution

-

Water

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a reaction vessel cooled to 0°C, add tert-butylbenzene and carbon tetrachloride.

-

To this solution, add iron powder, followed by the slow, dropwise addition of bromine. Maintain the temperature at 0°C throughout the addition.

-

Stir the reaction mixture at 0°C for a minimum of 4 hours.[3]

-

After the reaction is complete, pour the mixture into cold water.

-

Separate the organic layer. Wash it with a 10% NaOH solution to remove any unreacted bromine, followed by washing with water until the organic layer is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solution in vacuo to obtain the crude product.[3]

Purification: Vacuum Distillation

The crude this compound can be purified by vacuum distillation.

Procedure:

-

Set up a vacuum distillation apparatus.

-

Heat the crude product under reduced pressure.

-

Collect the fraction that boils at approximately 80-81 °C at 2 mmHg.

Caption: Synthesis and purification workflow for this compound.

Spectroscopic Data

Table 3: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | Chemical Shift (δ) in ppm: - Aromatic Protons: ~7.2-7.4 (multiplet)- tert-Butyl Protons: ~1.3 (singlet) | [4] |

| ¹³C NMR | Chemical Shift (δ) in ppm: - Aromatic C-Br: ~120-122- Other Aromatic C: ~125-132- Quaternary tert-Butyl C: ~34-35- Methyl C (tert-Butyl): ~31 | [5][6] |

| FTIR | Key Peaks (cm⁻¹): - C-H stretching (aromatic): ~3000-3100- C-H stretching (aliphatic): ~2800-3000- C=C stretching (aromatic): ~1400-1600- C-Br stretching: ~500-600 | [5][7] |

| Mass Spectrometry (EI) | m/z Values: - Molecular Ion [M]⁺: 212/214 (due to Br isotopes)- Base Peak [M-CH₃]⁺: 197/199 | [5][8] |

Chemical Reactivity and Applications

This compound is a versatile reagent in organic synthesis, primarily utilized in the formation of carbon-carbon and carbon-heteroatom bonds.

Grignard Reagent Formation

It readily reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 4-tert-butylphenylmagnesium bromide. This is a powerful nucleophile used to create new carbon-carbon bonds.

Experimental Protocol for Grignard Reagent Formation:

-

Ensure all glassware is rigorously dried.

-

Place magnesium turnings in a round-bottom flask equipped with a condenser and a drying tube.

-

Add anhydrous diethyl ether to the flask.

-

Prepare a solution of this compound in anhydrous diethyl ether.

-

Add a small portion of the bromide solution to the magnesium suspension. The reaction may need to be initiated by gentle warming or the addition of an iodine crystal.

-

Once the reaction begins (indicated by turbidity and gentle refluxing), add the remaining bromide solution dropwise at a rate that maintains a steady reaction.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting Grignard reagent is typically used immediately in the next synthetic step.[9][10][11]

Suzuki Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed Suzuki coupling reactions with various boronic acids to form biaryl compounds.

General Protocol for Suzuki Coupling:

-

To a reaction flask, add this compound, a boronic acid (1.1-1.5 equivalents), a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents), and a solvent system (e.g., toluene/ethanol/water or dioxane/water).[12][13][14]

-

Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through it for 10-15 minutes.

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%).[13][14]

-

Heat the reaction mixture, typically between 80-110°C, and stir for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling, perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography or recrystallization.[12][14]

References

- 1. This compound, 97% 3972-65-4 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 2. This compound, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. This compound(3972-65-4) 1H NMR spectrum [chemicalbook.com]

- 5. This compound | C10H13Br | CID 77595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound(3972-65-4) IR Spectrum [chemicalbook.com]

- 8. Benzene, 1-bromo-4-(1,1-dimethylethyl)- [webbook.nist.gov]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. youtube.com [youtube.com]

- 14. benchchem.com [benchchem.com]

Molecular weight and formula of 4-tert-butylbromobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-tert-butylbromobenzene, a versatile reagent in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document outlines its fundamental chemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Core Chemical Data

4-tert-Butylbromobenzene, also known as 1-bromo-4-tert-butylbenzene, is an organobromine compound. Its key quantitative properties are summarized below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₁₀H₁₃Br | [1][2][3] |

| Molecular Weight | 213.11 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or white to off-white crystalline solid | [2][3][4] |

| Melting Point | 13-16 °C | [4] |

| Boiling Point | 80-81 °C at 2 mmHg | [4] |

| Density | 1.229 g/mL at 25 °C | [4] |

| CAS Number | 3972-65-4 | [2][3] |

Synthetic Protocol: Electrophilic Bromination of tert-Butylbenzene (B1681246)

4-tert-Butylbromobenzene is commonly synthesized via the electrophilic aromatic substitution of tert-butylbenzene. The following protocol details a standard laboratory procedure for this reaction.[4]

Materials:

-

tert-Butylbenzene (1.0 mmol)

-

Iron (Fe) powder (0.03 mmol)

-

Bromine (Br₂) (1.05 mmol)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

1 M Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask containing tert-butylbenzene (1.0 mmol) dissolved in dichloromethane (0.15 mL), add iron powder (0.03 mmol). This mixture should be maintained at 0 °C under an argon atmosphere.

-

Slowly add bromine (1.05 mmol) to the reaction mixture using a dropping funnel.

-

Once the addition is complete, allow the mixture to warm to room temperature and stir overnight.

-

Upon completion of the reaction, quench the mixture by washing it with a 1 M NaOH solution.

-

Transfer the mixture to a separatory funnel and extract the organic layer with dichloromethane three times.

-

Combine the organic extracts and dry them over anhydrous magnesium sulfate.

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, 4-tert-butylbromobenzene.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 4-tert-butylbromobenzene.

Caption: Workflow for the Synthesis of 4-tert-Butylbromobenzene.

Applications in Organic Synthesis

4-tert-Butylbromobenzene is a valuable intermediate in the synthesis of more complex organic molecules. Its bromine atom can be readily displaced or used to form new carbon-carbon or carbon-heteroatom bonds. It is frequently utilized in cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig couplings, where it serves as the aryl halide component.[3] Furthermore, it is a precursor for the synthesis of 4-tert-butyl-phenylboronic acid and has been used in the creation of cannabinoid analogs.[4][5] The compound also undergoes lithium-bromide exchange reactions with organolithium reagents like n-butyllithium and tert-butyllithium.[4][5]

References

- 1. This compound | C10H13Br | CID 77595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 3972-65-4: this compound | CymitQuimica [cymitquimica.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound | 3972-65-4 [chemicalbook.com]

- 5. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Synthesis of 1-Bromo-4-tert-butylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a common and effective laboratory synthesis route for 1-Bromo-4-tert-butylbenzene. The primary method described is the electrophilic aromatic substitution, specifically the bromination of tert-butylbenzene (B1681246). This document provides detailed experimental protocols, quantitative data, and visualizations to aid in the successful synthesis and understanding of this compound.

Overview of the Synthesis Route

The synthesis of this compound is most commonly achieved through the direct bromination of tert-butylbenzene. This reaction is a classic example of electrophilic aromatic substitution, where an electrophile (in this case, a bromine cation or a polarized bromine molecule) attacks the electron-rich benzene (B151609) ring. The tert-butyl group is a moderately activating and ortho-, para-directing group. However, due to the significant steric hindrance posed by the bulky tert-butyl group, the substitution occurs predominantly at the para position, leading to a high yield of the desired this compound isomer. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or iron powder which is converted in situ to FeBr₃, is typically employed to polarize the bromine molecule, making it a more potent electrophile.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| tert-Butylbenzene (C₁₀H₁₄) | Molar Mass: 134.22 g/mol | N/A |

| Bromine (Br₂) | Molar Mass: 159.81 g/mol | N/A |

| Iron Powder (Fe) | Molar Mass: 55.85 g/mol | N/A |

| Product | ||

| This compound (C₁₀H₁₃Br) | Molar Mass: 213.11 g/mol | |

| Melting Point: 13-16 °C | ||

| Boiling Point: 80-81 °C at 2 mmHg | ||

| Density: 1.229 g/mL at 25 °C | ||

| Reaction Conditions & Yield | ||

| Reaction Temperature | 0 °C | [1] |

| Typical Yield | ~75% (by analogy to a similar reaction) | [1] |

| Isomer Distribution (Non-catalytic) | 97.3% para, 1.20% ortho, 1.47% meta |

Experimental Protocol

This protocol is adapted from a well-established procedure for the bromination of a structurally similar compound and is expected to yield the desired product in high selectivity.[1]

Materials:

-

tert-Butylbenzene

-

Bromine

-

Iron powder

-

Carbon tetrachloride (or a suitable alternative solvent like dichloromethane)

-

10% Sodium hydroxide (B78521) (NaOH) solution

-

Water (distilled or deionized)

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄) (anhydrous)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus (optional, for further purification)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butylbenzene in carbon tetrachloride. Place the flask in an ice bath to cool the solution to 0 °C.

-

Addition of Catalyst: To the cooled solution, add a catalytic amount of iron powder.

-

Addition of Bromine: Slowly add bromine to the stirred reaction mixture via a dropping funnel. The addition should be done at a rate that maintains the reaction temperature at or below 5 °C. A color change from reddish-brown to a lighter shade will be observed as the bromine is consumed.

-

Reaction Monitoring: After the addition of bromine is complete, continue to stir the reaction mixture at 0 °C for a minimum of 4 hours. The reaction can be monitored by thin-layer chromatography (TLC) to check for the consumption of the starting material.

-

Work-up:

-

Carefully pour the reaction mixture into a beaker containing cold water to quench the reaction.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with a 10% sodium hydroxide solution to remove any unreacted bromine. The reddish-brown color of the organic layer should disappear.

-

Wash the organic layer with water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent from the organic solution.

-

Remove the solvent using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation to obtain pure this compound.[1]

-

Visualizations

Signaling Pathway: Electrophilic Aromatic Bromination

Caption: Mechanism of Electrophilic Bromination.

Experimental Workflow

Caption: Laboratory Synthesis Workflow.

This guide provides a comprehensive overview of the laboratory synthesis of this compound, intended to be a valuable resource for professionals in the fields of chemical research and drug development. Adherence to standard laboratory safety procedures is paramount when carrying out this synthesis.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 1-Bromo-4-tert-butylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 1-bromo-4-tert-butylbenzene. It includes a detailed breakdown of the spectral data, a step-by-step experimental protocol for acquiring the spectrum, and visualizations to aid in the interpretation of the molecular structure and proton environments.

Core Data Presentation

The ¹H NMR spectrum of this compound is characterized by two main signals corresponding to the aromatic and tert-butyl protons. The para-substitution pattern of the benzene (B151609) ring leads to a distinct splitting pattern for the aromatic protons.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| tert-butyl (H-1', H-2', H-3') | ~1.31 | Singlet (s) | N/A | 9H |

| Aromatic (H-2, H-6) | ~7.25 | Doublet (d) | ~8.5 | 2H |

| Aromatic (H-3, H-5) | ~7.40 | Doublet (d) | ~8.5 | 2H |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocols

A standard protocol for acquiring the ¹H NMR spectrum of this compound is as follows:

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound, which is a solid at room temperature.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

-

The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.

-

Cap the NMR tube securely.

2. NMR Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spinner turbine and adjust the depth.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to optimize its homogeneity. This is a critical step to obtain sharp resonance signals.

-

Set the appropriate acquisition parameters, including:

-

Pulse angle (e.g., 30-45 degrees)

-

Acquisition time (e.g., 2-4 seconds)

-

Relaxation delay (e.g., 1-5 seconds)

-

Number of scans (e.g., 8-16, depending on the sample concentration)

-

-

Acquire the Free Induction Decay (FID).

-

Apply a Fourier transform to the FID to obtain the ¹H NMR spectrum.

-

Phase the spectrum and correct the baseline.

-

Calibrate the chemical shift scale by setting the residual CHCl₃ signal to 7.26 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and measure the coupling constants.

Mandatory Visualizations

The following diagrams illustrate the molecular structure, proton environments, and the expected ¹H NMR spectrum pattern for this compound.

Caption: Molecular structure of this compound with labeled proton environments.

Caption: Expected ¹H NMR spectral pattern for this compound.

Interpreting 13C NMR spectrum of 1-Bromo-4-tert-butylbenzene

An In-depth Technical Guide to the ¹³C NMR Spectrum of 1-Bromo-4-tert-butylbenzene

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound, tailored for researchers, scientists, and professionals in drug development. The document outlines the structural assignment of carbon signals, experimental protocols for data acquisition, and a visual representation of the molecular structure-spectrum correlation.

Principles of ¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of organic molecules.[1][2][3] The technique is based on the nuclear spin of the ¹³C isotope, which constitutes about 1.1% of natural carbon.[4] When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies, which are dependent on their local electronic environment.[1] The resulting spectrum displays a series of signals, or peaks, where each unique carbon atom in the molecule produces a distinct signal.[1][2]

The position of a signal along the x-axis of the spectrum is known as the chemical shift (δ), measured in parts per million (ppm).[2][4] Chemical shifts are influenced by factors such as the hybridization of the carbon atom, the electronegativity of nearby atoms, and magnetic anisotropy effects from features like aromatic rings.[3] For aromatic compounds, carbon signals typically appear in the range of 110-160 ppm.[5]

Analysis of this compound

This compound possesses a disubstituted benzene (B151609) ring, leading to a specific pattern of signals in its ¹³C NMR spectrum. Due to the molecule's symmetry plane passing through the bromine and the tert-butyl group, there are six chemically non-equivalent carbon atoms, which result in six distinct signals in the proton-decoupled ¹³C NMR spectrum.

Data Presentation: ¹³C NMR Peak Assignments

The chemical shifts for this compound are summarized in the table below. The assignments are based on the known effects of the bromo and tert-butyl substituents on the benzene ring.

| Carbon Atom Label | Position | Hybridization | Chemical Shift (δ, ppm) | Rationale for Assignment |

| C1 | ipso-C-Br | sp² | ~121.1 | Attached to the electronegative bromine atom; the "heavy atom effect" of bromine results in an upfield shift compared to what electronegativity alone would predict.[6] |

| C2, C6 | ortho to Br | sp² | ~131.2 | Deshielded relative to benzene due to the inductive effect of the bromine atom. |

| C3, C5 | meta to Br | sp² | ~125.9 | Least affected by the substituents, chemical shift is close to that of benzene (128.5 ppm). |

| C4 | ipso-C-(t-Bu) | sp² | ~150.7 | Quaternary carbon attached to the tert-butyl group, significantly deshielded. |

| C7 | Quaternary (t-Bu) | sp³ | ~34.5 | Quaternary sp³ carbon of the tert-butyl group. |

| C8, C9, C10 | Methyl (t-Bu) | sp³ | ~31.3 | Three equivalent methyl carbons of the tert-butyl group. |

Note: Chemical shift values are approximate and can vary slightly depending on the solvent and concentration.

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a detailed methodology for acquiring a standard proton-decoupled ¹³C NMR spectrum of an aromatic compound like this compound.

Objective: To obtain a high-resolution ¹³C NMR spectrum for structural elucidation.

Materials and Equipment:

-

Sample: this compound (15-20 mg)

-

Solvent: Deuterated chloroform (B151607) (CDCl₃), approximately 0.5-0.7 mL

-

Internal Standard: Tetramethylsilane (TMS)

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer

-

NMR Tube: 5 mm diameter

Procedure:

-

Sample Preparation:

-

Accurately weigh 15-20 mg of this compound and transfer it into a clean, dry NMR tube.

-

Add approximately 0.5-0.7 mL of CDCl₃ to the NMR tube to dissolve the sample. CDCl₃ is a common solvent that also provides the deuterium (B1214612) lock signal for the spectrometer.[7]

-

A small amount of TMS is typically present in the solvent to serve as an internal standard, with its signal set to 0.0 ppm.[8]

-

Cap the NMR tube and gently agitate it until the sample is completely dissolved.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

-

Set the experimental parameters for a standard proton-decoupled ¹³C NMR experiment. This involves broadband decoupling of all proton frequencies to simplify the spectrum, resulting in a single peak for each unique carbon atom.[9]

-

Typical acquisition parameters include:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 64 to over 1000) is required to achieve an adequate signal-to-noise ratio.[7]

-

-

Initiate the data acquisition.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) signal to generate the frequency-domain spectrum.

-

Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.

-

Integrate the peaks if necessary, although peak intensities in standard ¹³C NMR are not always directly proportional to the number of carbons, especially for quaternary carbons.[10]

-

Visualization of Spectral Assignments

The following diagram illustrates the logical relationship between the carbon atoms in this compound and their corresponding signals in the ¹³C NMR spectrum.

Caption: Structure-Spectrum Correlation for this compound.

References

- 1. fiveable.me [fiveable.me]

- 2. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. compoundchem.com [compoundchem.com]

- 5. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. 13C Applications [ch.ic.ac.uk]

- 8. 13C nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of n-butyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. che.hw.ac.uk [che.hw.ac.uk]

An In-depth Guide to the Characteristic Peaks in the FTIR Spectrum of 1-Bromo-4-tert-butylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the characteristic Fourier-transform infrared (FTIR) spectroscopy peaks for the aromatic compound 1-Bromo-4-tert-butylbenzene. This document details the vibrational modes associated with its distinct functional groups, offers a standard experimental protocol for spectral acquisition, and presents a logical visualization of the structure-spectrum correlations.

Introduction to the Infrared Spectroscopy of this compound

This compound is a para-substituted aromatic hydrocarbon. Its structure comprises a benzene (B151609) ring substituted with a bromine atom and a tert-butyl group. Infrared spectroscopy is a powerful analytical technique for the qualitative identification of this and other organic molecules by detecting the vibrational frequencies of their functional groups. The absorption of infrared radiation corresponds to specific molecular motions, such as stretching and bending of bonds. The resulting FTIR spectrum is a unique fingerprint of the molecule, revealing key structural features.

The primary functional groups contributing to the FTIR spectrum of this compound are the aromatic ring, the tert-butyl group, and the carbon-bromine bond. Each of these moieties exhibits characteristic absorption bands at specific wavenumbers.

Characteristic FTIR Absorption Peaks

The FTIR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its constituent functional groups. The table below summarizes these characteristic peaks, their corresponding vibrational modes, and typical wavenumber ranges.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Aromatic C-H Stretching | 3100 - 3000 | Medium | Benzene Ring |

| Aliphatic C-H Stretching (asymmetric and symmetric) | 2960 - 2850 | Strong | tert-Butyl Group |

| Aromatic C=C In-Ring Stretching | 1600 - 1585 | Medium | Benzene Ring |

| Aromatic C=C In-Ring Stretching | 1500 - 1400 | Medium | Benzene Ring |

| C-H Bending (asymmetric) | ~1462 | Medium | tert-Butyl Group[1] |

| C-H Bending (symmetric - "umbrella" mode) | ~1365 | Strong | tert-Butyl Group |

| C-H Out-of-Plane Bending | 860 - 800 | Strong | para-Disubstituted Benzene Ring[2][3] |

| C-Br Stretching | 690 - 515 | Medium-Strong | Carbon-Bromine Bond[2][4] |

Note: The exact peak positions can vary slightly depending on the sample preparation and the specific instrument used.

Experimental Protocol for FTIR Analysis

The following is a detailed methodology for obtaining a high-quality FTIR spectrum of this compound, which is a liquid at room temperature.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal, or alternatively, salt plates (NaCl or KBr) for transmission analysis.

Sample Preparation and Analysis:

A. Attenuated Total Reflectance (ATR) Method (Preferred for Liquids):

-

Background Spectrum: Ensure the ATR crystal surface is clean. Take a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.[5]

-

Sample Application: Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal is completely covered.[6]

-

Pressure Application: If using a pressure clamp, lower the anvil to apply gentle and even pressure to the sample, ensuring good contact with the crystal.

-

Data Acquisition: Collect the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The spectral range should be set from 4000 cm⁻¹ to 400 cm⁻¹.[5]

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, non-abrasive wipe.[6]

B. Transmission Method (Using Salt Plates):

-

Sample Preparation: Place one to two drops of this compound onto the surface of a clean, dry NaCl or KBr salt plate. Place a second salt plate on top and gently rotate to create a thin, uniform liquid film between the plates.[7]

-

Background Spectrum: A background spectrum should be taken with the empty sample holder in the beam path.

-

Data Acquisition: Place the prepared salt plate assembly into the sample holder of the FTIR spectrometer. Collect the spectrum using the same parameters as the ATR method (4000-400 cm⁻¹, 16-32 scans, 4 cm⁻¹ resolution).

-

Cleaning: After the measurement, disassemble the salt plates and clean them thoroughly with a dry solvent. Store the plates in a desiccator to prevent fogging from atmospheric moisture.

Visualization of Structure-Spectrum Relationships

The following diagram illustrates the logical connection between the different functional groups within the this compound molecule and their characteristic absorption regions in the FTIR spectrum.

Caption: Functional groups of this compound and their corresponding FTIR peaks.

References

- 1. researchgate.net [researchgate.net]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. IR Spectrum: Aromatics [quimicaorganica.org]

- 4. This compound(3972-65-4) IR Spectrum [m.chemicalbook.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

Navigating the Solubility Landscape of 1-Bromo-4-tert-butylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding Solubility

1-Bromo-4-tert-butylbenzene is a non-polar molecule due to the presence of the bulky, non-polar tert-butyl group and the benzene (B151609) ring. The bromine atom introduces some polarity, but the overall character of the molecule remains hydrophobic. Following the principle of "like dissolves like," it is expected to be readily soluble in non-polar and weakly polar organic solvents, while exhibiting poor solubility in highly polar solvents like water. This is consistent with qualitative observations that describe it as insoluble in water but miscible with many organic solvents.[1][2]

Quantitative Solubility Data

Precise, experimentally determined solubility values for this compound across a range of common organic solvents are not extensively documented in publicly accessible databases. However, to provide a reasonable estimation, the solubility of structurally similar compounds can be considered.

Reference Data: Solubility of Structurally Similar Compounds

As a proxy, the solubility of bromobenzene, which shares the brominated benzene core but lacks the tert-butyl group, and tert-butylbenzene, which has the tert-butylated benzene ring but no bromine, can offer guidance. 4-Bromotoluene, with a methyl group instead of a tert-butyl group, also serves as a useful reference.

| Solvent Category | Solvent | Analogous Compound | Solubility ( g/100 g solvent) | Temperature (°C) |

| Alcohols | Ethanol | Bromobenzene | 10.4 | 25 |

| Ethanol | 4-Bromotoluene | Soluble | Not specified | |

| Ethanol | tert-Butylbenzene | Very Soluble | Not specified | |

| Ethers | Diethyl Ether | Bromobenzene | 71.3 | 25 |

| Diethyl Ether | 4-Bromotoluene | Soluble | Not specified | |

| Diethyl Ether | tert-Butylbenzene | Miscible | Not specified | |

| Aromatic Hydrocarbons | Benzene | Bromobenzene | Miscible | Not specified |

| Toluene | 4-Bromotoluene | Soluble | Not specified | |

| Ketones | Acetone | 4-Bromotoluene | Soluble | Not specified |

| Acetone | tert-Butylbenzene | Miscible | Not specified | |

| Halogenated Solvents | Chloroform | Bromobenzene | Miscible | Not specified |

| Water | Water | This compound | Insoluble | Not specified |

| Water | Bromobenzene | 0.045 g/100g | 30 | |

| Water | 4-Bromotoluene | 110 ppm (0.011 g/100g ) | 25 | |

| Water | tert-Butylbenzene | 29.5 mg/L (0.003 g/100g ) | 25 |

Note: The data presented for analogous compounds should be used as an estimation. Actual solubility of this compound may vary. Experimental determination is recommended for precise applications.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established experimental protocols are recommended.

Shake-Flask Method (Thermodynamic Solubility)

This is a widely recognized and accurate method for determining the thermodynamic solubility of a compound.[3][4][5]

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[3]

-

Phase Separation: The undissolved solute is separated from the saturated solution by filtration (using a solvent-resistant filter, e.g., PTFE) or centrifugation.[3]

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique.

Analytical Quantification: UV-Visible Spectroscopy

Given that this compound contains a chromophore (the benzene ring), UV-Visible spectroscopy is a suitable and straightforward method for quantification.[6][7][8][9][10]

Methodology:

-

Preparation of Standard Solutions: A series of standard solutions of this compound of known concentrations are prepared in the solvent of interest.

-

Determination of λmax: The UV-Vis spectrum of one of the standard solutions is recorded to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: The absorbance of each standard solution is measured at the λmax, and a calibration curve of absorbance versus concentration is plotted.

-

Sample Analysis: The saturated filtrate obtained from the shake-flask method is appropriately diluted with the solvent, and its absorbance is measured at the λmax.

-

Concentration Calculation: The concentration of this compound in the saturated solution is calculated using the equation of the calibration curve.

Workflow for Solubility Determination

The logical flow of the experimental process for determining the solubility of this compound is illustrated in the following diagram.

Conclusion

While direct quantitative solubility data for this compound remains elusive, its non-polar nature strongly suggests high solubility in a range of common organic solvents. For applications demanding precise solubility values, the experimental protocols outlined in this guide, particularly the shake-flask method coupled with UV-Visible spectroscopic analysis, provide a robust framework for accurate determination. The provided data for structurally similar compounds can serve as a valuable preliminary guide for solvent selection and experimental design.

References

- 1. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 2. quora.com [quora.com]

- 3. enamine.net [enamine.net]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. bioassaysys.com [bioassaysys.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. rjptonline.org [rjptonline.org]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

An In-depth Technical Guide to the Safe Handling of 1-Bromo-4-tert-butylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling precautions for 1-Bromo-4-tert-butylbenzene, a crucial reagent in various synthetic applications within the pharmaceutical and chemical industries. Adherence to these guidelines is paramount to ensure a safe laboratory environment and mitigate potential health risks associated with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] It is crucial to be aware of its potential health effects. The primary hazards associated with this chemical are:

-

Skin Irritation: Causes skin irritation upon contact.[1][2][3]

-

Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][2][3]

-

Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][2][3][4]

The signal word for this chemical is "Warning".[1][5]

Quantitative Data Summary

The following table summarizes the key quantitative safety and physical data for this compound.

| Property | Value | Reference |

| Molecular Formula | C10H13Br | [2] |

| Molecular Weight | 213.12 g/mol | [2][5] |

| CAS Number | 3972-65-4 | [1][2][5] |

| Appearance | Clear, colorless liquid or crystal | [2][6] |

| Odor | Aromatic, Benzene-like | [2] |

| Melting Point | 13-16 °C (lit.) | [5][6] |

| Boiling Point | 80-81 °C / 2 mmHg (lit.) | [5][6] |

| Density | 1.229 g/mL at 25 °C (lit.) | [5][6] |

| Flash Point | 97 °C / 206.6 °F | [1][5] |

| Storage Class Code | 10 - Combustible liquids | [5] |

| Water Solubility | Insoluble | [3][7] |

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for handling this compound, from initial receipt to final disposal. This protocol is designed to minimize exposure and ensure the safety of all laboratory personnel.

Caption: Workflow for the safe handling of this compound.

Detailed Handling and Storage Procedures

4.1. Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors.[1][2][4]

-

Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[1]

4.2. Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles or glasses with side shields that conform to EN166 (EU) or NIOSH (US) standards.[1] A face shield may be necessary for splash hazards.[8]

-

Skin Protection:

-

Wear chemical-resistant gloves such as nitrile, neoprene, or butyl rubber.[8] It is important to inspect gloves for any signs of degradation before use.[9]

-

A flame-resistant lab coat should be worn over personal clothing, ensuring full coverage of the arms and legs.[8]

-

Remove and launder any contaminated clothing before reuse.[4]

-

-

Respiratory Protection: In situations where ventilation is inadequate or there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[10] All handling of the solid compound or its solutions should ideally be performed in a chemical fume hood.[8]

4.3. Safe Handling Practices

-

Avoid all personal contact with the chemical, including inhalation of vapors or mists.[4]

-

Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[4][9]

-

Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2]

-

Avoid contact with incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

4.4. Storage

-

Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[2][6]

-

Keep containers tightly sealed to prevent moisture contact.[4]

-

Store separately from incompatible materials.[1]

Emergency Procedures

5.1. First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][4] Seek immediate medical attention.[1][2][4]

-

Skin Contact: Immediately remove all contaminated clothing and shoes.[1][2][4] Wash the affected skin area with plenty of soap and water.[1][2] Seek medical attention if irritation develops or persists.[4]

-

Inhalation: Remove the individual from the area of exposure to fresh air.[1][2][4] If breathing is difficult, administer oxygen.[1][2] If the individual is not breathing, provide artificial respiration.[1][2] Seek immediate medical attention.[1][2]

-

Ingestion: Do not induce vomiting.[11] Clean the mouth with water and seek immediate medical attention.[1][2]

5.2. Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel from the area. Ensure adequate ventilation.[1][2] Wear appropriate personal protective equipment as outlined in section 4.2.[1] Avoid breathing vapors or mist.[1]

-

Containment and Cleanup: For small spills, absorb the material with an inert absorbent such as sand, silica (B1680970) gel, or vermiculite.[1][4] For larger spills, contain the spillage to prevent it from entering drains or waterways.[4] Collect the spilled material and place it into a suitable, labeled container for disposal.[1][4] After cleanup, decontaminate all protective clothing and equipment before storage and reuse.[4]

5.3. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish a fire.[1]

-

Specific Hazards: Combustion of this material may produce hazardous decomposition products including carbon monoxide, carbon dioxide, and hydrogen halides.[1]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Disposal Considerations

Dispose of waste material in accordance with all applicable local, state, and federal regulations.[4] Do not allow the chemical to enter drains or waterways.[1] Contaminated packaging should be treated as the chemical itself.

References

- 1. fishersci.com [fishersci.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. This compound 97 3972-65-4 [sigmaaldrich.com]

- 6. Qingdao Jinyu Chemical Co., LTD [jinyuchemical.com]

- 7. This compound, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. 1-BROMO-4-FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. mrcgene.com [mrcgene.com]

An In-depth Technical Guide to the Proper Storage of 4-tert-butylbromobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the appropriate storage conditions for 4-tert-butylbromobenzene, a crucial reagent in various synthetic organic chemistry applications, including the synthesis of pharmaceuticals and functional materials. Adherence to proper storage protocols is paramount to ensure the chemical's stability, purity, and safety.

Chemical Identity and Properties

-

Chemical Name: 4-tert-butylbromobenzene

-

Synonyms: 1-Bromo-4-tert-butylbenzene, p-bromo-tert-butylbenzene

-

CAS Number: 3972-65-4

-

Molecular Formula: C₁₀H₁₃Br

-

Molecular Weight: 213.11 g/mol

-

Appearance: Colorless to light yellow liquid or a white to off-white crystalline solid at room temperature.[1]

Recommended Storage Conditions

Proper storage of 4-tert-butylbromobenzene is essential to prevent degradation and maintain its quality. The primary recommendations focus on temperature, container integrity, and atmospheric conditions.

It is consistently advised to store 4-tert-butylbromobenzene in a cool, dry, and well-ventilated place.[4] The container should be kept tightly closed to prevent the ingress of moisture and other contaminants.[4][5]

The following table summarizes the specific quantitative data available for the storage of 4-tert-butylbromobenzene in its pure form and as a solution.

| Parameter | Condition | Duration |

| Temperature (Pure Form) | -20°C | 3 years |

| 4°C | 2 years | |

| Temperature (In Solvent) | -80°C | 6 months |

| -20°C | 1 month |

Data sourced from MedchemExpress.[6]

Handling and Safety Precautions

When handling 4-tert-butylbromobenzene, it is crucial to avoid contact with skin and eyes and to prevent inhalation of any mists or vapors.[4][5] Standard personal protective equipment (PPE), including gloves and eye protection, should be worn.[4] The work area must be well-ventilated.[4][5]

Chemical Stability and Incompatibilities

4-tert-butylbromobenzene is a stable compound under recommended storage conditions. However, it can react with certain substances, leading to degradation or hazardous situations.

To ensure the stability of 4-tert-butylbromobenzene, contact with the following should be avoided:

In the event of decomposition, which can be triggered by fire or improper handling, 4-tert-butylbromobenzene may produce hazardous substances, including:

Experimental Protocols

Detailed experimental protocols for the stability testing of 4-tert-butylbromobenzene are not extensively published in publicly available literature. However, a standard approach to assess the stability of a chemical reagent like this would involve:

-

Initial Analysis: Characterize the initial purity of the 4-tert-butylbromobenzene sample using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for purity assessment, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

-

Stress Conditions: Subject aliquots of the sample to various storage conditions, including elevated temperatures, high humidity, and exposure to light.

-

Time-Point Analysis: At regular intervals, analyze the stressed samples using the same analytical methods to monitor for any degradation. The appearance of new peaks in the chromatogram or changes in the NMR spectrum would indicate decomposition.

-

Identification of Degradants: If degradation is observed, techniques such as Mass Spectrometry (MS) coupled with GC or LC would be employed to identify the structure of the degradation products.

Visualization of Storage Logic

The following diagram illustrates the logical workflow for ensuring the proper storage and handling of 4-tert-butylbromobenzene.

Caption: Logical workflow for the proper storage of 4-tert-butylbromobenzene.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 3. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds, particularly between sp2-hybridized carbon atoms.[1][2] This palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide is a powerful and versatile method for synthesizing biaryls.[1][3] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][4] 1-Bromo-4-tert-butylbenzene is a common building block in organic synthesis, and its use in Suzuki coupling reactions allows for the straightforward introduction of a tert-butylphenyl group, a substituent often found in medicinal chemistry and materials science to enhance steric bulk and solubility.

This document provides a detailed protocol for the Suzuki coupling of this compound with phenylboronic acid as a representative example, along with data presentation and troubleshooting guidance.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps, beginning with a palladium(0) species.[5][6][7]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (this compound), forming a Pd(II) complex.[2][5][8]

-

Transmetalation: In the presence of a base, the organic group from the organoboron compound (phenylboronic acid) is transferred to the palladium center.[2][3][5][8] The base activates the boronic acid, making it more nucleophilic and facilitating this exchange.[9]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product (4-tert-butylbiphenyl) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][5][8]

Experimental Protocols

This protocol describes a general procedure for the Suzuki coupling of this compound with phenylboronic acid. Optimization of reaction conditions may be necessary for different substrates.[1]

Materials and Equipment

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Triphenylphosphine (B44618) (PPh₃) (if using Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (B84403) (K₃PO₄)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask or Schlenk flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Reaction Setup

-

To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and a base such as potassium carbonate (3.0 eq.).[1][10]

-

Seal the flask with a septum and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.[9][10] This is crucial to prevent oxygen from deactivating the catalyst.[10][11]

-

In a separate vial, prepare the catalyst. If using Pd(OAc)₂, dissolve it with a ligand like triphenylphosphine (e.g., 2 mol% Pd(OAc)₂ and 8 mol% PPh₃) in a portion of the degassed solvent.[1] If using a pre-formed catalyst like Pd(PPh₃)₄ (e.g., 5 mol%), it can be added directly.[10]

-

Under a positive flow of inert gas, add the catalyst to the reaction flask.[10]

-

Add the degassed solvent system via syringe. A common solvent mixture is toluene, ethanol, and water.[1] Other systems like 1,4-dioxane/water or THF/water are also frequently used.[9][10]

Reaction Execution

-

Attach a reflux condenser and place the flask in a preheated oil bath, typically between 80-100 °C.[1][12]

-

Stir the reaction mixture vigorously under the inert atmosphere.[1]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.[1][9] Reactions are often complete within 12-24 hours.[1][10]

Work-up and Purification

-

Once the reaction is complete, cool the mixture to room temperature.[10]

-

Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[1][10]

-

Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1][12]

-

Purify the crude product by flash column chromatography on silica (B1680970) gel, typically using a gradient of hexanes and ethyl acetate as the eluent, to obtain the pure 4-tert-butylbiphenyl.[1]

Data Presentation

The outcome of a Suzuki coupling reaction is highly dependent on the specific conditions employed. The tables below summarize representative parameters and analytical data.

| Parameter | Condition A | Condition B | Condition C |

| Aryl Halide | This compound | This compound | This compound |

| Boronic Acid | Phenylboronic Acid | Phenylboronic Acid | Phenylboronic Acid |

| Catalyst (mol%) | Pd(OAc)₂ (2%) | Pd(PPh₃)₄ (5%) | Buchwald G3 Precatalyst (1%) |

| Ligand (mol%) | PPh₃ (4%) | - | SPhos (2%) |

| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |

| Solvent | Toluene/Ethanol/H₂O | 1,4-Dioxane/H₂O | THF/H₂O |

| Temperature (°C) | 80 | 90 | 100 |

| Time (h) | 12 | 18 | 8 |

| Yield (%) | 85 | 92 | 95 |

| Table 1: Representative Reaction Parameters for the Suzuki Coupling of this compound with Phenylboronic Acid. Note: These are representative values; actual results may vary. |

| Analysis | Result |

| Appearance | White solid |

| Molecular Formula | C₁₆H₁₈ |

| Molecular Weight | 210.32 g/mol |

| Melting Point | 51-53 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.60 (d, 2H), 7.48 (d, 2H), 7.43 (t, 2H), 7.33 (t, 1H), 1.38 (s, 9H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 150.0, 141.2, 138.2, 128.7, 127.0, 126.9, 125.6, 34.6, 31.4 |

| Table 2: Analytical Data for the product, 4-tert-butylbiphenyl. |

Visualizations

The following diagrams illustrate the catalytic cycle and the general experimental workflow for the Suzuki coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for a Suzuki coupling reaction.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | - Inactive or poisoned catalyst.[10] - Inappropriate base or solvent.[10][12] - Insufficient reaction temperature or time.[10] - Oxygen contamination.[10] | - Use fresh catalyst or screen different catalysts/ligands.[10] - Screen a variety of bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.[9][10] - Gradually increase temperature; monitor reaction to determine optimal time.[9][10] - Ensure thorough degassing of solvents and maintain a robust inert atmosphere.[10] |

| Homocoupling of Boronic Acid | - Presence of oxygen.[10] - Catalyst choice. | - Rigorously degas the reaction mixture and solvents.[10] - Use a slight excess of the aryl halide.[11] |

| Protodeboronation | - Decomposition of the boronic acid, often under basic aqueous conditions.[12] | - Use anhydrous conditions if possible. - Employ more stable boronic acid derivatives like MIDA boronates or organotrifluoroborates.[12] |

| Dehalogenation | - Presence of a hydride source (e.g., some amine bases or alcohol solvents).[12] | - Avoid amine bases or alcoholic solvents if this is a significant side reaction.[12] |

Conclusion

This application note provides a reliable and detailed protocol for the Suzuki coupling of this compound. The presented methodology, data, and visualizations offer a comprehensive guide for researchers. The protocol can be adapted for a wide range of substrates, making it a valuable tool for the synthesis of diverse biphenyl (B1667301) derivatives, which are crucial in the fields of medicinal chemistry, drug development, and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Application Note and Protocol: Formation of 4-tert-Butylphenylmagnesium Bromide

Introduction

Grignard reagents are a cornerstone of organic synthesis, enabling the formation of new carbon-carbon bonds.[1][2] 4-tert-Butylphenylmagnesium bromide, the Grignard reagent derived from 1-bromo-4-tert-butylbenzene, is a valuable intermediate for introducing the sterically bulky tert-butylphenyl group into molecules. This moiety is of significant interest in medicinal chemistry and materials science, where it can influence a compound's solubility, conformational properties, and biological activity.[3] This document provides a detailed protocol for the reliable and efficient formation of this Grignard reagent for research and development applications. The procedure emphasizes the critical requirement of anhydrous conditions, as Grignard reagents are highly reactive towards water.[4][5]

Data Presentation: Reagent Summary

The following table outlines the typical quantities and molar equivalents for the preparation of 4-tert-butylphenylmagnesium bromide on a 20 mmol scale.

| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents | Typical Quantity | Notes |

| Magnesium (Turnings) | 24.31 | 1.2 | 0.58 g (24 mmol) | Must be shiny and free of oxide layer.[6][7] |

| This compound | 213.12 | 1.0 | 4.26 g (3.5 mL, 20 mmol) | Should be anhydrous. |

| Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF) | 74.12 (Et₂O) / 72.11 (THF) | - | ~40-50 mL | Solvent must be strictly anhydrous.[8][9] |

| Iodine (I₂) or 1,2-Dibromoethane (B42909) | 253.81 (I₂) / 187.86 | Catalytic | 1-2 small crystals or ~3 drops | Used to activate the magnesium surface.[1][3][7] |

Experimental Workflow Diagram

The following diagram illustrates the key stages in the formation of the Grignard reagent.

Caption: Workflow for the synthesis of 4-tert-butylphenylmagnesium bromide.

Detailed Experimental Protocol

1. Glassware and Apparatus Preparation

-

Crucial Step: All glassware must be scrupulously dried to prevent quenching the Grignard reagent.[2][10]

-

Dry a three-necked round-bottom flask, a reflux condenser, and a pressure-equalizing dropping funnel in an oven at >120 °C overnight, or flame-dry under a stream of inert gas (Nitrogen or Argon) immediately before use.

-

Assemble the apparatus while still hot and allow it to cool to room temperature under a positive pressure of inert gas. Fit the top of the condenser with a drying tube containing calcium chloride or silica (B1680970) gel.[7]

2. Reagent Setup and Reaction Initiation

-

Place magnesium turnings (1.2 eq) into the cooled three-necked flask containing a magnetic stir bar.

-

Add one or two small crystals of iodine.[2][3] The iodine helps to activate the magnesium surface by chemically removing the passivating magnesium oxide layer.[8]

-

In the dropping funnel, prepare a solution of this compound (1.0 eq) in approximately two-thirds of the total anhydrous diethyl ether or THF.

-

Add a small portion (~10%) of the aryl bromide solution from the dropping funnel to the magnesium turnings.

3. Monitoring the Reaction

-

The reaction should initiate within a few minutes. Signs of initiation include the disappearance of the brown iodine color, the appearance of a cloudy or turbid gray solution, and spontaneous boiling (refluxing) of the solvent.[1][2][6]

-

Troubleshooting: If the reaction does not start, gentle warming with a heat gun may be applied. If it still fails to initiate, a few drops of 1,2-dibromoethane can be added to activate the magnesium.[1][7] Crushing the magnesium turnings with a dry glass stirring rod can also expose a fresh reactive surface.[10]

4. Formation of the Grignard Reagent

-

Once the reaction has been initiated and is self-sustaining, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle, continuous reflux.[3][6] Overly rapid addition can lead to an uncontrolled exothermic reaction and favor the formation of biphenyl (B1667301) side products.[10]

-

After the addition is complete, use the remaining anhydrous solvent to rinse the dropping funnel and add this rinse to the reaction flask.

-

Continue to stir the mixture. The reaction is considered complete when most of the magnesium metal has been consumed, which typically takes 30 to 60 minutes after the addition is finished.[2] The resulting solution will be a cloudy, gray to brown mixture, which is the 4-tert-butylphenylmagnesium bromide reagent.

5. Use and Storage

-

The prepared Grignard reagent is not isolated but is used immediately in solution for the subsequent reaction step.[10]

-

If not used immediately, the flask should be securely sealed under an inert atmosphere. The concentration of the Grignard reagent can be determined by titration if necessary.

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. d.web.umkc.edu [d.web.umkc.edu]

- 3. benchchem.com [benchchem.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chm.uri.edu [chm.uri.edu]

- 7. youtube.com [youtube.com]

- 8. adichemistry.com [adichemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]